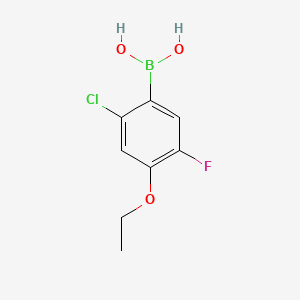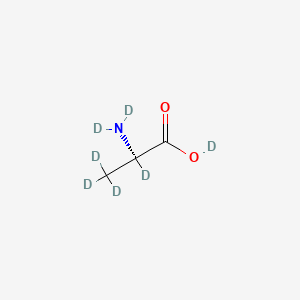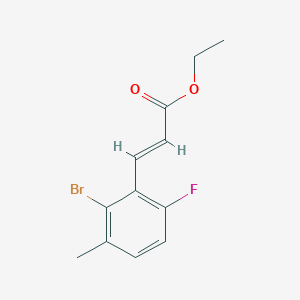
2-(Phenylmethanesulfinyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfinyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a benzylsulfinyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylsulfinyl)pyridine typically involves the reaction of pyridine with benzylsulfinyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 2-(benzylsulfinyl)pyridine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzylsulfinyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: 2-(Benzylsulfonyl)pyridine.
Reduction: 2-(Benzylsulfanyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Benzylsulfinyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(benzylsulfinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
2-(Benzylsulfanyl)pyridine: Similar structure but with a sulfanyl group instead of a sulfinyl group.
2-(Benzylsulfonyl)pyridine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(Phenylsulfinyl)pyridine: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 2-(Benzylsulfinyl)pyridine is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfinyl group can undergo both oxidation and reduction, providing versatility in chemical transformations. Additionally, the benzyl group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Properties
CAS No. |
87577-90-0 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
2-benzylsulfinylpyridine |
InChI |
InChI=1S/C12H11NOS/c14-15(12-8-4-5-9-13-12)10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
VPRHBJYUMMVAHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



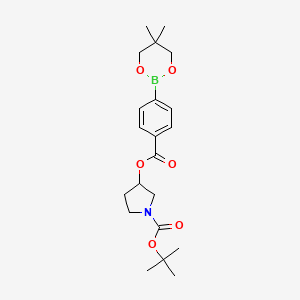

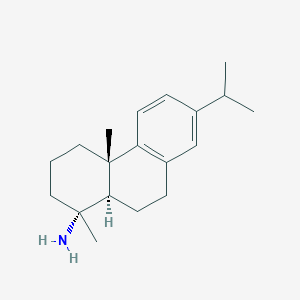
![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)
